EB 47

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EB 47 es un inhibidor potente y selectivo de la poli(ADP-ribosa) polimerasa-1 (PARP-1), también conocida como ADP-ribosiltransferasa toxina diftérica similar 1 (ARTD-1). Este compuesto imita el sustrato nicotinamida adenina dinucleótido (NAD+) y se extiende desde la nicotinamida hasta el sitio de unión de adenosina. Tiene una concentración inhibitoria (IC50) de 45 nanomolares (nM) para PARP-1 y muestra una potencia modesta contra ARTD5 con un valor de IC50 de 410 nM .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de EB 47 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de reacciones de ciclización, seguidas de modificaciones del grupo funcional para introducir los sustituyentes necesarios. Las condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. El proceso incluye rigurosos pasos de purificación, como recristalización y cromatografía, para asegurar que el producto final cumpla con las especificaciones requeridas para la investigación y el posible uso terapéutico.

Análisis De Reacciones Químicas

2.1. Mechanism of Action

EB 47 primarily functions as a PARP-1 inhibitor, which plays a critical role in the cellular response to DNA damage. By inhibiting PARP-1, this compound disrupts the repair of single-strand breaks in DNA, leading to increased cell death in cancerous tissues that rely on this repair mechanism for survival. The inhibition is characterized by an IC50 value of approximately 45 nM, indicating its potency against PARP-1 .

2.2. Reaction Conditions and Solubility

The solubility of this compound varies depending on the solvent used:

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

|---|---|---|

| Water | 3.05 | 5 |

| DMSO | 30.52 | 50 |

This data is crucial for laboratory applications where precise concentrations are necessary for effective experimentation .

2.3. Stability and Storage

This compound should be stored at -20°C to maintain its stability and efficacy over time. The compound exhibits high purity levels (≥99%) as determined by HPLC analysis, ensuring that experimental results are reliable .

3.1. Biological Activity

Research has demonstrated that this compound significantly reduces infarct volume in both rat models of transient middle cerebral artery occlusion and cardiac reperfusion injury. These findings suggest that this compound's inhibition of PARP-1 may have therapeutic implications for conditions associated with ischemic injury .

3.2. Comparative Studies

Comparative studies have shown that while this compound is a potent inhibitor of PARP-1, it also exhibits modest activity against other members of the ARTD family, such as ARTD5, with an IC50 value of approximately 410 nM . This selectivity is beneficial for minimizing off-target effects during therapeutic applications.

Aplicaciones Científicas De Investigación

EB 47 tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de PARP-1 y sus efectos en los mecanismos de reparación del ADN.

Biología: Empleado en ensayos celulares para investigar el papel de PARP-1 en varios procesos biológicos, incluida la muerte y la supervivencia celular.

Medicina: Explorado como un posible agente terapéutico para enfermedades en las que se ve involucrado PARP-1, como el cáncer y los trastornos neurodegenerativos.

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a PARP-1 y enzimas relacionadas.

Mecanismo De Acción

EB 47 ejerce sus efectos inhibiendo selectivamente PARP-1, una enzima involucrada en la reparación de roturas de una sola hebra en el ADN. Al imitar el sustrato NAD+, this compound se une al sitio activo de PARP-1, impidiendo que catalice la transferencia de unidades de ADP-ribosa a las proteínas diana. Esta inhibición interrumpe el proceso de reparación del ADN, lo que lleva a la acumulación de daño del ADN y, en última instancia, a la muerte celular en células que se dividen rápidamente, como las células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

Olaparib: Otro inhibidor de PARP-1 utilizado en el tratamiento de ciertos cánceres.

Rucaparib: Un inhibidor de PARP con aplicaciones similares en oncología.

Niraparib: Un inhibidor selectivo de PARP-1 y PARP-2 utilizado en la terapia del cáncer.

Singularidad de EB 47

This compound es único debido a su alta selectividad para PARP-1 sobre otros miembros de la familia PARP, como ARTD5. Esta selectividad reduce los efectos fuera del objetivo y mejora su potencial como agente terapéutico. Además, su capacidad para imitar NAD+ y extenderse desde la nicotinamida hasta el sitio de unión de adenosina proporciona un mecanismo de inhibición distinto en comparación con otros inhibidores de PARP .

Actividad Biológica

EB 47 is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair mechanisms. Its biological activity has been extensively studied, highlighting its therapeutic potential in various medical conditions, particularly those related to ischemic injuries and neuroinflammation.

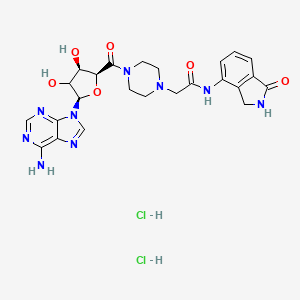

- Chemical Name: 5'-Deoxy-5'-[4-[2-[(2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine dihydrochloride

- Molecular Formula: C₁₄H₁₈N₄O₄

- Purity: ≥99%

- IC50 (PARP-1 Inhibition): 45 nM

This compound functions by mimicking NAD+ binding, which is crucial for the enzymatic activity of PARP-1. The compound binds with high affinity, influencing the allosteric regulation of PARP-1 and stabilizing its interaction with DNA. This mechanism is vital for its role in reducing cellular damage during ischemic events.

Neuroprotective Effects

Research indicates that this compound significantly reduces infarct volume in animal models of cerebral ischemia. In a rat model of transient middle cerebral artery occlusion, this compound administration led to a notable decrease in brain tissue damage, suggesting its potential as a neuroprotective agent in stroke management .

Cardiovascular Protection

In cardiac reperfusion models, this compound has demonstrated protective effects against ischemia-reperfusion injury. By inhibiting PARP-1, this compound mitigates oxidative stress and inflammation, which are critical factors in cardiac tissue damage following reperfusion .

Case Studies and Experimental Data

- Neuroinflammation and Blood-Brain Barrier Integrity

-

Allosteric Effects on PARP-1

- Research utilizing hydrogen/deuterium exchange-mass spectrometry revealed that this compound binding leads to significant allosteric changes in PARP-1, enhancing its stability and interaction with DNA. This was evidenced by increased protection from hydrogen/deuterium exchange at specific protein domains upon this compound treatment .

- Comparative Analysis with Other PARP Inhibitors

Summary of Biological Activities

| Activity Type | Model/Study | Outcome |

|---|---|---|

| Neuroprotection | Rat MCAO model | Reduced infarct volume |

| Cardiovascular health | Cardiac reperfusion model | Mitigated ischemia-reperfusion injury |

| Inflammation reduction | Leukocyte studies | Diminished inflammation and protected BBB |

| Allosteric modulation | HXMS studies | Enhanced stability and DNA interaction |

Propiedades

IUPAC Name |

2-[4-[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18?,19+,24-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMQSDIMNDTMII-LLGQWWOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29Cl2N9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.